molecular formula C10H18O2 B14345274 1-Hydroxydec-9-en-5-one CAS No. 92362-23-7

1-Hydroxydec-9-en-5-one

Cat. No.: B14345274
CAS No.: 92362-23-7
M. Wt: 170.25 g/mol
InChI Key: LPTQAEZKGVKNPJ-UHFFFAOYSA-N
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Description

1-Hydroxydec-9-en-5-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a dec-9-en-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxydec-9-en-5-one can be synthesized through several methods. One common approach involves the hydroxylation of dec-9-en-5-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using catalysts to enhance reaction efficiency. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxydec-9-en-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of dec-9-en-5-one derivatives.

    Reduction: Formation of dec-9-en-5-ol or decane derivatives.

    Substitution: Formation of halogenated or other substituted dec-9-en-5-one derivatives.

Scientific Research Applications

1-Hydroxydec-9-en-5-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 1-Hydroxydec-9-en-5-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • 1-Hydroxydec-9-en-2-one
  • 1-Hydroxydec-9-en-3-one
  • 1-Hydroxydec-9-en-4-one

Comparison: 1-Hydroxydec-9-en-5-one is unique due to the position of the hydroxyl group, which influences its chemical reactivity and potential applications. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities.

Properties

CAS No.

92362-23-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-hydroxydec-9-en-5-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h2,11H,1,3-9H2

InChI Key

LPTQAEZKGVKNPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)CCCCO

Origin of Product

United States

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